molecular formula C12H11ClN2O2S B14375790 N-(4-Amino-3-chlorophenyl)benzenesulfonamide CAS No. 88680-88-0

N-(4-Amino-3-chlorophenyl)benzenesulfonamide

Katalognummer: B14375790
CAS-Nummer: 88680-88-0
Molekulargewicht: 282.75 g/mol
InChI-Schlüssel: LRPRWZZFRHJIFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Amino-3-chlorophenyl)benzenesulfonamide: is an organic compound with the molecular formula C12H11ClN2O2S . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a chlorine atom, and a benzenesulfonamide moiety, which contribute to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-3-chlorophenyl)benzenesulfonamide typically involves the reaction of 4-amino-3-chlorobenzenesulfonyl chloride with aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-Amino-3-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

N-(4-Amino-3-chlorophenyl)benzenesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-Amino-3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial activity by preventing bacterial growth .

Vergleich Mit ähnlichen Verbindungen

  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
  • 4-Amino-N-(3-chlorophenyl)benzenesulfonamide

Comparison: N-(4-Amino-3-chlorophenyl)benzenesulfonamide is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced biological activity compared to similar compounds .

Eigenschaften

CAS-Nummer

88680-88-0

Molekularformel

C12H11ClN2O2S

Molekulargewicht

282.75 g/mol

IUPAC-Name

N-(4-amino-3-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H11ClN2O2S/c13-11-8-9(6-7-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H,14H2

InChI-Schlüssel

LRPRWZZFRHJIFK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.